Peroxide, nitro 1-oxohexyl

Description

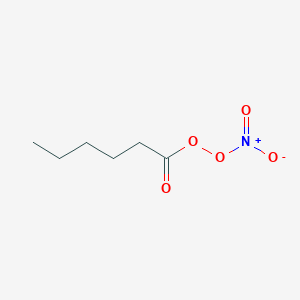

Structure

3D Structure

Properties

CAS No. |

56879-26-6 |

|---|---|

Molecular Formula |

C6H11NO5 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

nitro hexaneperoxoate |

InChI |

InChI=1S/C6H11NO5/c1-2-3-4-5-6(8)11-12-7(9)10/h2-5H2,1H3 |

InChI Key |

ITHMZXMFOKWUTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OO[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: A Proposed Synthesis Pathway for Bis(6-Nitrohexanoyl) Peroxide

Disclaimer: The requested compound, "peroxide, nitro 1-oxohexyl," is not described under this name in the current scientific literature. The name is chemically ambiguous. This guide proposes a synthesis for a plausible structural interpretation, bis(6-nitrohexanoyl) peroxide , based on established chemical principles and analogous reactions. The experimental protocols and quantitative data presented are illustrative and adapted from general methods.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organic peroxides are a class of compounds with significant applications, ranging from polymerization initiators to active pharmaceutical ingredients. This technical guide outlines a plausible multi-step synthesis for bis(6-nitrohexanoyl) peroxide. The proposed pathway begins with the synthesis of the precursor 6-nitrohexanoic acid, followed by its conversion to the corresponding acyl chloride, and finally, the formation of the target diacyl peroxide.

Proposed Synthesis Pathway

The synthesis is designed in three main stages:

-

Synthesis of 6-Nitrohexanoic Acid: The precursor carboxylic acid can be synthesized via the oxidative cleavage of 2-nitrocyclohexanone. 6-nitrohexanoic acid is also commercially available, which could be an alternative starting point[1][2][3][4].

-

Formation of 6-Nitrohexanoyl Chloride: The carboxylic acid is converted to the more reactive acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂)[5][6][7].

-

Synthesis of Bis(6-Nitrohexanoyl) Peroxide: The final diacyl peroxide is formed by reacting the acyl chloride with a peroxide source, such as hydrogen peroxide, under basic conditions.

Visualized Synthesis and Workflow

The following diagrams illustrate the proposed chemical synthesis and a general experimental workflow.

Figure 1: Proposed three-step synthesis pathway for bis(6-nitrohexanoyl) peroxide.

Figure 2: A generalized experimental workflow applicable to each synthetic step.

Experimental Protocols

The following are plausible, detailed methodologies for each key experimental step.

Step 1: Synthesis of 6-Nitrohexanoic Acid This protocol is based on the principle of oxidative cleavage of α-nitro ketones.

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nitrocyclohexanone (1 equiv.) in a suitable solvent like tert-butanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of hydrogen peroxide (30% aqueous solution, 2.2 equiv.) and a base such as sodium hydroxide (2.1 equiv.) in water.

-

Add the basic peroxide solution dropwise to the stirred solution of 2-nitrocyclohexanone, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

-

Cool the reaction mixture again in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 6-nitrohexanoic acid, which can be further purified by recrystallization or chromatography.

Step 2: Synthesis of 6-Nitrohexanoyl Chloride This protocol is a standard procedure for converting carboxylic acids to acyl chlorides using thionyl chloride.[5][6][7]

-

Place 6-nitrohexanoic acid (1 equiv.) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

-

Carefully add thionyl chloride (SOCl₂, ~2 equiv.) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 6-nitrohexanoyl chloride can be purified by vacuum distillation.

Step 3: Synthesis of Bis(6-Nitrohexanoyl) Peroxide This protocol is adapted from the general synthesis of diacyl peroxides.

-

In a flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of sodium hydroxide (2 equiv.) in water and add 30% hydrogen peroxide (1.1 equiv.). Cool this solution to 0-5 °C in an ice-salt bath.

-

Dissolve 6-nitrohexanoyl chloride (2 equiv.) in an inert organic solvent, such as diethyl ether or dichloromethane.

-

Add the solution of the acyl chloride dropwise to the vigorously stirred, cold basic peroxide solution. The temperature must be strictly maintained below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours.

-

Separate the organic layer. Wash it sequentially with cold dilute sulfuric acid, a cold solution of sodium bicarbonate, and finally with cold water until the washings are neutral.

-

Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

-

Evaporate the solvent under reduced pressure at a low temperature (<30 °C) to yield the crude bis(6-nitrohexanoyl) peroxide. The product should be stored at low temperatures due to the potential instability of the peroxide linkage.

Data Presentation

The following tables summarize the proposed reaction conditions and illustrative quantitative data.

Table 1: Summary of Reaction Conditions

| Step | Reactant(s) | Key Reagent(s) | Solvent | Temperature (°C) | Time (h) |

| 1 | 2-Nitrocyclohexanone | H₂O₂, NaOH | tert-Butanol/Water | 0 - 25 | 12 - 18 |

| 2 | 6-Nitrohexanoic Acid | Thionyl Chloride (SOCl₂) | Neat or CH₂Cl₂ | 75 - 80 (Reflux) | 2 - 4 |

| 3 | 6-Nitrohexanoyl Chloride | H₂O₂, NaOH | Diethyl Ether/Water | 0 - 5 | 2 - 3 |

Table 2: Illustrative Quantitative Data

| Step | Reactant Molar Equiv. | Reagent Molar Equiv. | Product | Illustrative Yield (%) | Assumed Purity (%) |

| 1 | 1.0 | H₂O₂ (2.2), NaOH (2.1) | 6-Nitrohexanoic Acid | 65 - 75 | >95 |

| 2 | 1.0 | SOCl₂ (2.0) | 6-Nitrohexanoyl Chloride | 80 - 90 | >97 |

| 3 | 2.0 | H₂O₂ (1.1), NaOH (2.0) | Bis(6-nitrohexanoyl) Peroxide | 70 - 85 | >95 |

Note: The yields and purities are estimates based on typical outcomes for these types of reactions and have not been experimentally verified for this specific sequence.

References

- 1. researchgate.net [researchgate.net]

- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. CN109336802B - Synthesis method of diacyl peroxide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on Peroxide, nitro 1-oxohexyl and Related Nitro-Fatty Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction to Peroxide, nitro 1-oxohexyl

"this compound," also identified by its IUPAC name nitro hexaneperoxoate, is a chemical entity with the molecular formula C6H11NO5.[1] While specific research on this compound is limited, its structure suggests it belongs to the family of organic peroxynitrates or is closely related to nitrated fatty acids. These classes of molecules are of significant interest in biomedical research due to their roles as signaling mediators in a variety of physiological and pathological processes.

Nitrated fatty acids are formed endogenously through reactions involving nitric oxide-derived species and unsaturated fatty acids.[2] They are known to exert anti-inflammatory and adaptive cell responses through electrophilic and receptor-mediated signaling.[2] Given the structural similarities, it is plausible that "this compound" may exhibit comparable biological activities.

Chemical Identification

| Identifier | Value | Reference |

| Name | This compound | [1] |

| IUPAC Name | nitro hexaneperoxoate | [1] |

| CAS Number | 56879-26-6 | [1] |

| Molecular Formula | C6H11NO5 | [1] |

| Canonical SMILES | CCCCCC(=O)OO--INVALID-LINK--[O-] | [1] |

| InChI Key | ITHMZXMFOKWUTQ-UHFFFAOYSA-N | [1] |

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties for "this compound" as available in the PubChem database. It is important to note that these are predicted values and have not been experimentally verified.

| Property | Value | Reference |

| Molecular Weight | 177.16 g/mol | [1] |

| Exact Mass | 177.06372245 Da | [1] |

| XLogP3-AA (LogP) | 2.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Topological Polar Surface Area | 81.4 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

| Formal Charge | 0 | [1] |

Experimental Protocols: Synthesis and Analysis of Related Compounds

While specific protocols for "this compound" are not documented, the synthesis of related peroxynitrates and nitrated fatty acids can provide a methodological framework.

General Synthesis of Peroxynitrates

A common method for synthesizing high concentrations of peroxynitrite, a related reactive species, involves a biphasic reaction between a water-insoluble alkyl nitrite (like isoamyl nitrite) and hydrogen peroxide in an alkaline aqueous solution.[3]

Methodology:

-

A two-phase system is established with an aqueous solution of hydrogen peroxide and an organic phase of isoamyl nitrite.

-

The hydroperoxide anion in the aqueous phase acts as a nucleophile, attacking the isoamyl nitrite.

-

This displacement reaction forms peroxynitrite in the aqueous phase.

-

The organic phase, containing unreacted isoamyl nitrite and isoamyl alcohol, is then separated.

-

Residual hydrogen peroxide can be removed by passing the aqueous solution through a manganese dioxide column.

Synthesis of Nitrated Fatty Acids

Nitrated fatty acids are typically synthesized by direct nitration of the corresponding unsaturated fatty acid.[4]

Methodology:

-

The unsaturated fatty acid is dissolved in an appropriate organic solvent.

-

A nitrating agent, such as nitrogen dioxide, is introduced to the solution.

-

The reaction proceeds, leading to the formation of a mixture of nitro regioisomers.

-

The products are then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Potential Biological Signaling Pathways

Based on the activities of related nitrated fatty acids and the involvement of peroxynitrite in cellular signaling, "this compound" may modulate key inflammatory and antioxidant pathways.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation.[1][5][6][7] Nitrated fatty acids are known to inhibit NF-κB signaling, thereby exerting anti-inflammatory effects.[4]

Potential Mechanism of Action:

-

Inhibition of IκB degradation: In the canonical pathway, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate target gene expression.[1] Electrophilic compounds like nitrated fatty acids can potentially modify components of the IKK complex, preventing IκB phosphorylation and degradation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant responses.[8] Electrophilic compounds, including nitrated fatty acids, are known activators of the Nrf2 pathway.

Potential Mechanism of Action:

-

Activation of Nrf2: Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophiles can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant and cytoprotective genes.

Conclusion and Future Directions

"this compound" is a sparsely characterized compound with potential roles in cellular signaling, inferred from its structural relationship to nitrated fatty acids and peroxynitrates. The computed data provides a starting point for its physicochemical characterization. The provided experimental frameworks for related compounds offer a basis for developing synthesis and analysis protocols.

Future research should focus on the experimental validation of the computed properties of "this compound," the development of a specific and efficient synthesis protocol, and the investigation of its biological activity, particularly its effects on the NF-κB and Nrf2 signaling pathways. Such studies will be crucial in determining its potential as a modulator of inflammatory and oxidative stress responses and its viability as a candidate for drug development.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Role of peroxynitrite in the redox regulation of cell signal transduction pathways [imrpress.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bohrium.com [bohrium.com]

The Elucidation of "Peroxide, nitro 1-oxohexyl": A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Introduction

Molecular Structure and Properties

Based on its chemical name and formula, the molecular structure of "peroxide, nitro 1-oxohexyl" can be elucidated. The "1-oxohexyl" component indicates a six-carbon acyl chain (hexanoyl group). The "peroxide" and "nitro" functionalities suggest the arrangement of a peroxynitrate group (-OONO2) attached to the carbonyl carbon of the hexanoyl chain.

Computed Physicochemical Data

While experimental data is scarce, computational models provide estimated properties for "this compound". These properties are valuable for predicting its behavior in various experimental conditions.

| Property | Value | Source |

| Molecular Weight | 177.16 g/mol | PubChem CID: 12222064[1] |

| Molecular Formula | C6H11NO5 | PubChem CID: 12222064[1] |

| IUPAC Name | nitro hexaneperoxoate | PubChem CID: 12222064[1] |

| CAS Number | 56879-26-6 | PubChem CID: 12222064[1] |

Hypothetical Synthesis Protocols

Detailed experimental protocols for the synthesis of "this compound" are not explicitly documented. However, based on the synthesis of similar acyl peroxynitrates, a plausible synthetic route can be proposed. A common method for generating acyl peroxynitrates involves the reaction of an acyl chloride with a suitable nitrating agent in the presence of a peroxide source.

Proposed Reaction Scheme:

Hexanoyl chloride could be reacted with a nitrating agent, such as nitronium perchlorate, in an inert solvent at low temperatures. The perchlorate salt would act as both the nitrate source and the oxidant to form the peroxy bond.

Workflow for Hypothetical Synthesis:

Caption: Hypothetical workflow for the synthesis of "this compound".

Spectroscopic Characterization (Predictive)

The elucidation of the molecular structure of a novel compound heavily relies on spectroscopic techniques. While specific spectra for "this compound" are unavailable, we can predict the expected features based on the known spectral data of similar organic peroxides and nitro compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the hexyl chain. The protons on the carbon alpha to the carbonyl group would likely be the most downfield-shifted among the aliphatic protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the six carbons of the hexyl chain. The carbonyl carbon would appear significantly downfield. The presence of the electron-withdrawing peroxynitrate group would influence the chemical shifts of the adjacent carbons.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule:

-

A strong absorption band around 1750-1780 cm⁻¹ corresponding to the C=O stretching of the acyl group.

-

Strong absorption bands around 1550-1650 cm⁻¹ and 1300-1350 cm⁻¹ characteristic of the asymmetric and symmetric stretching vibrations of the NO₂ group, respectively.

-

A weaker absorption for the O-O stretching of the peroxide group, typically in the 800-900 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for determining the molecular weight and fragmentation pattern.

-

Electron Ionization (EI-MS): The molecular ion peak (M+) at m/z 177 might be observed, although it could be weak due to the lability of the peroxide bond. Fragmentation would likely involve the loss of the nitro group (NO₂) and cleavage of the O-O bond.

-

Electrospray Ionization (ESI-MS): This softer ionization technique might be more suitable for observing the molecular ion or adducts.

Potential Signaling Pathways and Biological Activity

Given the presence of a nitro group and a peroxide linkage, "this compound" could potentially interact with biological systems as a reactive oxygen or nitrogen species. Compounds containing these functionalities are known to be involved in oxidative stress and cell signaling pathways. However, without any experimental biological data, its specific role in any signaling pathway remains purely speculative.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the investigation of the biological activity of a novel compound.

Conclusion

"this compound" presents an interesting chemical structure with potential for further investigation. This guide has provided a summary of its known properties and a predictive framework for its synthesis and characterization based on analogous compounds. The lack of concrete experimental data highlights an opportunity for future research to synthesize and characterize this molecule, and to explore its potential biological activities. Such studies would be invaluable for researchers in organic chemistry, pharmacology, and drug development.

References

An In-depth Technical Guide on the Spectroscopic Data of 1-Nitrohexyl Hexyl Peroxide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-nitrohexyl hexyl peroxide. Due to the limited availability of published data for this specific molecule, this guide compiles predicted values based on analogous compounds and functional group analysis from established spectroscopic principles.

Chemical Structure

Chemical Name: 1-Nitrohexyl hexyl peroxide Molecular Formula: C₁₂H₂₅NO₄ Molecular Weight: 247.33 g/mol Structure:

Spectroscopic Data

The following tables summarize the expected quantitative data for 1-nitrohexyl hexyl peroxide from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 1-nitrohexyl hexyl peroxide in a standard solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH(NO₂)-O- | 4.8 - 5.2 | Triplet | 1H |

| -O-CH- | 4.0 - 4.3 | Multiplet | 1H |

| -CH₂- (adjacent to CH(NO₂)) | 1.8 - 2.1 | Multiplet | 2H |

| -CH₂- (adjacent to O-CH) | 1.5 - 1.8 | Multiplet | 2H |

| -(CH₂)₄- (hexyl chain) | 1.2 - 1.5 | Multiplet | 12H |

| -CH₃ | 0.8 - 1.0 | Triplet | 6H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (ppm) |

| -CH(NO₂)-O- | 85 - 95 |

| -O-CH- | 75 - 85 |

| -CH₂- (adjacent to CH(NO₂)) | 30 - 35 |

| -CH₂- (adjacent to O-CH) | 28 - 33 |

| -(CH₂)₄- (hexyl chain) | 22 - 32 |

| -CH₃ | 13 - 15 |

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for 1-nitrohexyl hexyl peroxide are listed below.

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | ~1550 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1370 | Strong |

| C-H (alkane) | Stretch | 2850 - 3000 | Medium-Strong |

| C-O | Stretch | 1000 - 1200 | Medium |

| O-O (peroxide) | Stretch | 820 - 880 | Weak |

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Due to the labile nature of the peroxide bond, the molecular ion peak is often weak or absent in electron ionization (EI) MS.[1] Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to show the molecular ion, possibly as an adduct.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Assignment | Notes |

| 248.18 | [M+H]⁺ | Protonated molecular ion |

| 270.16 | [M+Na]⁺ | Sodium adduct |

| 286.13 | [M+K]⁺ | Potassium adduct |

Key Fragmentation Pathways: The primary fragmentation in mass spectrometry is expected to be the cleavage of the weak O-O bond.[2] Other significant fragmentations would involve the loss of the nitro group.

Experimental Protocols

The following section details a plausible methodology for the synthesis and spectroscopic characterization of 1-nitrohexyl hexyl peroxide. This protocol is based on established methods for the synthesis of related β-peroxyl nitroalkanes.[3]

3.1. Synthesis of 1-Nitrohexyl Hexyl Peroxide

This synthesis involves the nitration-peroxidation of an alkene.

Materials:

-

1-Dodecene

-

tert-Butyl nitrite

-

tert-Butyl hydroperoxide (TBHP)

-

Manganese(II) acetate

-

Acetonitrile (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of 1-dodecene (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add manganese(II) acetate (0.1 mmol).

-

Add tert-butyl hydroperoxide (2.0 mmol) to the mixture.

-

Slowly add tert-butyl nitrite (1.5 mmol) to the reaction mixture at room temperature.

-

Stir the reaction for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-nitrohexyl hexyl peroxide.

3.2. Spectroscopic Characterization

¹H and ¹³C NMR:

-

Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

IR Spectroscopy:

-

Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a NaCl or KBr plate, or as a solution in a suitable solvent like carbon tetrachloride.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an Electrospray Ionization Mass Spectrometer (ESI-MS) in positive ion mode to observe protonated or adducted molecular ions.

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships and experimental workflows described in this guide.

Caption: Synthetic workflow for 1-nitrohexyl hexyl peroxide.

Caption: Spectroscopic characterization workflow.

References

- 1. Peroxides on the Surface of Organic Aerosol Particles Using Matrix-Assisted Ionization in Vacuum (MAIV) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMT - Application of time-of-flight aerosol mass spectrometry for the real-time measurement of particle-phase organic peroxides: an online redox derivatizationâaerosol mass spectrometer (ORD-AMS) [amt.copernicus.org]

- 3. pubs.acs.org [pubs.acs.org]

Peroxide, Nitro 1-Oxohexyl: A Technical Guide to Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and decomposition of "peroxide, nitro 1-oxohexyl." Due to the limited availability of specific studies on this compound, this paper establishes a predictive profile based on the well-understood chemistry of organic peroxides, acyl peroxides, and nitro-containing compounds. The experimental protocols and data presentation formats provided herein are intended to serve as a comprehensive framework for the empirical study of this and structurally related molecules.

Predicted Stability Profile

The stability of "this compound" is dictated by its core functional groups: the acyl peroxide linkage (-C(O)O-OC(O)-) and the nitro group (-NO₂). The peroxide bond is inherently weak and susceptible to cleavage, making the compound sensitive to thermal, photolytic, and chemical influences.

Thermal Stability: Organic peroxides are thermally unstable and can undergo self-accelerating decomposition when heated.[1] This process is initiated by the homolytic cleavage of the oxygen-oxygen bond, which has a relatively low bond dissociation energy.[1] The rate of this decomposition is highly temperature-dependent. For safe handling and storage, the Self-Accelerating Decomposition Temperature (SADT) must be determined. The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.[1]

Photostability: The presence of a nitro group suggests potential sensitivity to light, particularly UV radiation. Nitroaromatic compounds are known to be photoreactive. The absorption of light can promote the peroxide to an excited state, facilitating the cleavage of the O-O bond. Therefore, "this compound" should be protected from light to prevent photolytic decomposition.

Hydrolytic Stability: The acyl peroxide linkage has an ester-like character and may be susceptible to hydrolysis, especially in the presence of acids or bases. This would lead to the formation of the corresponding carboxylic acid and peroxycarboxylic acid. The rate of hydrolysis is expected to be pH-dependent.

Compatibility and Contamination: The decomposition of organic peroxides can be catalyzed by a variety of substances, including metal ions (e.g., iron, copper), amines, and strong acids or bases.[2] Contamination with such materials can significantly lower the decomposition temperature and increase the risk of a runaway reaction.[2] Therefore, meticulous handling and storage procedures are critical.

Predicted Decomposition Pathways

The decomposition of "this compound" is expected to proceed through several pathways, primarily driven by thermal or photolytic energy.

Thermal Decomposition: The primary thermal decomposition pathway is the homolytic cleavage of the O-O bond to yield two acyloxyl radicals. These radicals can then undergo further reactions, including decarboxylation to form alkyl radicals and carbon dioxide. The resulting radicals can initiate other reactions, such as polymerization if monomers are present.[3]

Caption: Predicted thermal decomposition pathway of "this compound".

Photochemical Decomposition: Similar to thermal decomposition, absorption of light can induce homolytic cleavage of the peroxide bond. The nitro group may also participate in photochemical reactions, potentially leading to a more complex mixture of decomposition products.

Hydrolytic Decomposition: Under aqueous acidic or basic conditions, the peroxide may undergo hydrolysis.

Experimental Protocols

A thorough investigation of the stability and decomposition of "this compound" requires a systematic experimental approach.

Stability Testing

The following workflow outlines a typical stability testing program for a new organic peroxide, adhering to principles from ICH guidelines for pharmaceuticals where applicable for a structured approach.[4][5][6]

Caption: Experimental workflow for stability testing of "this compound".

Methodology for Thermal Stability (SADT Determination):

-

Screening: Use Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition.

-

SADT Test: Based on the DSC results, select an appropriate test method (e.g., Adiabatic Storage Test, Isothermal Storage Test) to determine the SADT. This involves storing samples at various temperatures and monitoring for self-heating.

Methodology for Photostability Testing:

-

Sample Exposure: Expose the compound to a light source that meets ICH Q1B guideline specifications (a combination of visible and UV light).

-

Control: Simultaneously, store a control sample protected from light.

-

Analysis: At specified time points, analyze both the exposed and control samples to determine the extent of degradation.

Decomposition Product Analysis

Sample Preparation:

-

Induce decomposition under controlled conditions (e.g., heating a solution of the peroxide at a specific temperature for a set time).

-

For analysis of volatile products, headspace analysis may be employed.

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile decomposition products.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For the separation and identification of non-volatile decomposition products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of major decomposition products.

-

Titration Methods: To quantify the remaining peroxide content. Iodometric titration is a common method for determining peroxide values.[7]

Data Presentation

Quantitative data from stability and decomposition studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Thermal Stability Data for "this compound"

| Parameter | Value | Conditions |

| SADT | e.g., 60 °C | 50 kg package |

| Half-life (t½) | e.g., 10 hours | 50 °C in benzene |

| e.g., 1 hour | 70 °C in benzene | |

| Activation Energy (Ea) | e.g., 120 kJ/mol | Calculated from half-life data |

Table 2: Illustrative Photostability Data for "this compound"

| Condition | Exposure Duration | % Degradation | Major Degradants |

| ICH Q1B Light | 24 hours | e.g., 15% | Product A, Product B |

| Dark Control | 24 hours | e.g., <1% | Not applicable |

Table 3: Illustrative Decomposition Product Profile (Thermal Decomposition at 70°C)

| Product | Structure/Formula | Method of Identification | Relative Abundance (%) |

| Carbon Dioxide | CO₂ | GC-MS (Headspace) | e.g., 45% |

| Hexanoic Acid | C₆H₁₂O₂ | LC-MS, NMR | e.g., 20% |

| Nitro-pentane | C₅H₁₁NO₂ | GC-MS | e.g., 15% |

| Other hydrocarbons | - | GC-MS | e.g., 10% |

| Unidentified | - | - | e.g., 10% |

Potential Biological Signaling Implications

While "this compound" is not a typical therapeutic agent, its decomposition products, particularly the free radicals, can interact with biological systems. A common consequence of exposure to such reactive species is the induction of oxidative stress. The following diagram illustrates a generalized pathway of how reactive oxygen species (ROS), which can be generated from peroxides, can impact cellular signaling.

Caption: Generalized oxidative stress signaling pathway induced by peroxide decomposition.

Conclusion

"this compound" is predicted to be a reactive and potentially unstable compound, requiring careful handling and storage. Its stability is influenced by temperature, light, and the presence of contaminants. The primary decomposition pathway is likely to be homolytic cleavage of the peroxide bond, generating reactive radical species. This guide provides a framework for the systematic investigation of its stability and decomposition, which is essential for ensuring its safe use and for understanding its reactivity in various applications. The provided experimental protocols and data presentation formats offer a starting point for researchers and professionals in the field.

References

- 1. Organic peroxides - Wikipedia [en.wikipedia.org]

- 2. Peroxides, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. americanchemistry.com [americanchemistry.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Official web site : ICH [ich.org]

- 6. snscourseware.org [snscourseware.org]

- 7. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

Unveiling the Enigmatic "Peroxide, nitro 1-oxohexyl": A Technical Brief

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical brief addresses the chemical entity identified as "Peroxide, nitro 1-oxohexyl," assigned the Chemical Abstracts Service (CAS) number 56879-26-6. Despite a comprehensive search of publicly available scientific literature, patent databases, and chemical repositories, detailed experimental data and in-depth technical information regarding this compound remain elusive. This document serves to consolidate the limited available information and highlight the significant knowledge gaps concerning its synthesis, properties, and potential applications.

Chemical Identity and Computed Properties

"this compound" is cataloged in the PubChem database with the molecular formula C6H11NO5.[1] Computational models have been used to predict several of its physicochemical properties, which are summarized in the table below. It is critical to emphasize that these values are theoretical and await experimental verification.

| Property | Value | Source |

| Molecular Weight | 177.16 g/mol | PubChem |

| Molecular Formula | C6H11NO5 | PubChem |

| IUPAC Name | nitro hexaneperoxoate | PubChem |

| CAS Number | 56879-26-6 | PubChem |

| Topological Polar Surface Area | 81.4 Ų | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

Synthesis and Experimental Data: A Notable Absence

A thorough investigation into established chemical synthesis databases and the broader scientific literature did not yield any specific or reproducible experimental protocols for the synthesis of "this compound." The absence of such information presents a primary and critical barrier to any further experimental evaluation of this compound.

The logical workflow for synthesizing and characterizing a novel compound like this would typically involve a series of well-defined steps. The following diagram illustrates a generalized conceptual workflow for such a process.

Caption: A generalized workflow for chemical synthesis and characterization.

Potential Biological Activity and Signaling Pathways: A Realm of Speculation

At present, there is no published research detailing any biological activity or mechanism of action for "this compound." Consequently, no signaling pathways involving this compound can be described or visualized. The presence of a peroxide group and a nitro group in its putative structure suggests potential for oxidative and/or nitrative chemistry, but this remains purely speculative without experimental evidence.

For a compound to be considered in drug development, a rigorous preclinical evaluation is necessary. The following diagram outlines a simplified, hypothetical signaling pathway and the points at which a novel chemical entity might be investigated for its effects.

Caption: A simplified diagram of a generic signaling pathway.

Conclusion and Future Directions

The current body of scientific knowledge on "this compound" (CAS 56879-26-6) is limited to its basic chemical identification and computationally derived properties. There is a complete lack of experimental data regarding its synthesis, characterization, and biological activity.

For researchers and drug development professionals interested in this compound, the immediate and necessary steps would be to:

-

Develop and validate a synthetic route to produce the compound.

-

Perform comprehensive structural and purity analysis using modern analytical techniques.

-

Conduct in vitro and in vivo studies to assess its biological activity and toxicological profile.

Without this foundational research, any discussion of its potential applications in drug development or other scientific fields remains speculative. This brief underscores the vast unknown territory surrounding "this compound" and serves as a call for foundational research to elucidate its properties and potential.

References

An In-Depth Technical Guide on Nitro Hexaneperoxoate

Disclaimer: Extensive literature searches did not yield specific experimental data, established synthesis protocols, or documented biological signaling pathways for "Peroxide, nitro 1-oxohexyl," also known as nitro hexaneperoxoate. The following guide is therefore based on general principles of organic chemistry, the known properties of related acyl peroxides and nitro compounds, and a hypothetical framework for its synthesis and characterization, intended for a research and development audience.

Chemical Identity and Properties

The compound "this compound" is systematically named nitro hexaneperoxoate according to IUPAC nomenclature.[1] It is a complex organic molecule containing both a peroxide and a nitro functional group, suggesting it may be a reactive and energetically unstable compound.

Synonyms:

Computed Physicochemical Data

The following table summarizes the computed physicochemical properties for nitro hexaneperoxoate, which are derived from computational models.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₅ | PubChem[1] |

| Molecular Weight | 177.16 g/mol | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Exact Mass | 177.06372245 Da | PubChem[1] |

| Monoisotopic Mass | 177.06372245 Da | PubChem[1] |

| Topological Polar Surface Area | 81.4 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Complexity | 253 | PubChem[1] |

Hypothetical Synthesis and Characterization

Given the absence of specific literature, a plausible synthetic approach and a standard characterization workflow are proposed for researchers interested in this molecule.

2.1. Proposed Synthetic Pathway

A potential route to nitro hexaneperoxoate could involve the reaction of a hexanoyl precursor with a nitrating agent under peroxidic conditions. One hypothetical method is the peroxy-acid-mediated reaction of hexanoyl chloride with a source of the nitro group, or the reaction of peroxyhexanoic acid with a nitrating agent. The synthesis of organic peroxides and nitro compounds can be hazardous and should be conducted with extreme caution, under inert atmosphere, and with appropriate safety measures.

2.2. Experimental Protocols for Characterization

Should this compound be synthesized, a rigorous characterization would be essential to confirm its structure and purity. The following experimental protocols are standard for the characterization of novel organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment of the hexyl chain. Expected signals would include a triplet for the terminal methyl group, multiplets for the methylene groups, and a downfield signal for the protons alpha to the carbonyl group.

-

¹³C NMR: To identify all carbon atoms in the molecule, including the carbonyl carbon and the aliphatic chain.

-

¹⁴N or ¹⁵N NMR: To confirm the presence and chemical environment of the nitro group.

-

-

Infrared (IR) Spectroscopy:

-

To identify key functional groups. Expected characteristic absorption bands would include strong peaks for the C=O stretch of the perester (around 1780-1750 cm⁻¹), and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (around 1550 and 1350 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

-

Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, which can provide structural information.

-

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are crucial for assessing the thermal stability of a peroxide-containing compound.[2][3] They would be used to determine the decomposition temperature and the amount of energy released upon decomposition. This information is critical for safe handling and storage.

-

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like nitro hexaneperoxoate.

Caption: A general workflow for the synthesis and characterization of nitro hexaneperoxoate.

Potential Signaling Pathways and Biological Activity

Due to the lack of experimental data, no specific signaling pathways involving nitro hexaneperoxoate can be described. However, compounds containing nitro groups and reactive oxygen species (like peroxides) can have significant biological activity. They can act as signaling molecules (e.g., nitric oxide donors) or be involved in oxidative stress pathways. Any research into the biological effects of this compound would need to start with in vitro assays to assess its cytotoxicity and potential mechanisms of action.

Safety Considerations

Organic peroxides are a class of compounds known for their thermal instability and potential for rapid and violent decomposition.[4] The presence of a nitro group, which is also an energetic functional group, would likely increase the hazardous nature of this molecule. Therefore, any synthesis and handling of nitro hexaneperoxoate should be performed in a specialized laboratory with appropriate safety equipment, including blast shields and remote handling capabilities. The self-accelerating decomposition temperature (SADT) would be a critical parameter to determine for safe storage and handling.[4]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Theoretical Studies of "Peroxide, nitro 1-oxohexyl"

Abstract

This technical guide provides a comprehensive theoretical and practical overview of "this compound," a molecule for which there is a notable absence of dedicated research in current scientific literature. By leveraging data from structurally and functionally analogous compounds, this document infers the probable physicochemical properties, potential synthetic pathways, and hypothetical biological significance of this unique nitro-peroxy compound. This guide aims to establish a foundational resource to stimulate and support future research into its chemistry and potential applications.

Introduction

"this compound," with the IUPAC name nitro hexaneperoxoate, presents a unique chemical structure combining the functionalities of an organic peroxide and a nitro group. Organic peroxides are defined by their reactive O-O bond, which predisposes them to act as radical initiators, but also contributes to their inherent instability. Conversely, the nitro group is a potent electron-withdrawing moiety frequently incorporated into pharmaceuticals and energetic materials. The juxtaposition of these two functional groups within a single molecule suggests novel chemical reactivity and potential for significant biological activity. This guide will explore the theoretical underpinnings of "this compound," propose viable experimental approaches for its study, and discuss its hypothetical roles in biological systems.

Theoretical Framework

In the absence of direct theoretical studies on "this compound," its molecular and electronic properties can be extrapolated from computational analyses of related organic peroxides and nitro-containing compounds.

Molecular and Electronic Properties

The chemical formula of "this compound" is C₆H₁₁NO₅.[1] The molecule's structure suggests a complex interplay between the electron-withdrawing nitro group and the peroxide moiety, which would significantly influence its electronic distribution and reactivity.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₅ | PubChem[1] |

| Molecular Weight | 177.16 g/mol | PubChem[1] |

| IUPAC Name | nitro hexaneperoxoate | PubChem[1] |

| CAS Number | 56879-26-6 | PubChem[1] |

Theoretical calculations on analogous organic peroxides indicate that the O-O bond is inherently weak. The presence of the adjacent electron-withdrawing nitro group is anticipated to further modulate this bond strength, potentially lowering the energy barrier for homolytic cleavage.

Postulated Reactivity and Stability

The chemical behavior of "this compound" is expected to be dominated by its peroxide and nitro functionalities.

-

Peroxide Group: The O-O single bond is susceptible to homolytic cleavage when subjected to thermal energy, light, or in the presence of certain metal ions, leading to the formation of radical species. This characteristic suggests its potential utility as a radical initiator.

-

Nitro Group: The strong electron-withdrawing nature of the nitro group likely influences the reactivity of the adjacent carbonyl group and the peroxide linkage. It may also serve as a site for redox reactions.

Consistent with the general properties of organic peroxides, the stability of "this compound" is predicted to be low. It is likely to exhibit sensitivity to heat, mechanical shock, and friction.

Experimental Protocols

As no specific experimental protocols for "this compound" are documented, the following sections provide generalized procedures derived from established methodologies for similar chemical compounds.

Proposed Synthetic Pathway

A plausible synthetic route for "this compound" could involve a two-step process beginning with the formation of a peroxyhexanoic acid intermediate, followed by nitration.

Diagram 1: Proposed Synthesis of this compound

Caption: A potential two-step synthesis for this compound.

Methodology:

-

Synthesis of Peroxyhexanoic Acid: This initial step would involve the reaction of hexanoyl chloride with hydrogen peroxide in the presence of a base, such as pyridine, maintained at a low temperature (e.g., 0-5 °C). The reaction would likely require several hours of stirring, followed by standard extraction and purification procedures.

-

Nitration: The synthesized peroxyhexanoic acid would then be subjected to nitration. This could be achieved by reacting it with a suitable nitrating agent, for instance, nitronium tetrafluoroborate, in an inert solvent under controlled low-temperature conditions to introduce the nitro group onto the peroxide moiety.

Safety Precaution: This proposed synthesis involves highly reactive and potentially explosive intermediates. It should only be attempted by appropriately trained personnel in a controlled laboratory setting, adhering to all necessary safety precautions.

Characterization Techniques

The structural confirmation and characterization of "this compound" would necessitate the use of standard analytical and spectroscopic methods.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Characteristic Features |

| FTIR (cm⁻¹) | Approximately 1780 (C=O stretch), 1550 and 1350 (asymmetric and symmetric NO₂ stretches), and 880 (O-O stretch). |

| ¹H NMR (ppm) | Signals corresponding to the protons of the hexyl aliphatic chain. |

| ¹³C NMR (ppm) | Resonances attributed to the carbons of the hexyl chain and the carbonyl carbon. |

| Mass Spec (m/z) | A molecular ion peak corresponding to its molecular weight, along with predictable fragmentation patterns. |

Methodology:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Analysis of a thin film of the compound or a solution in a suitable solvent would be performed to identify the principal functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra, recorded in a suitable deuterated solvent such as chloroform-d, would be essential to confirm the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be appropriate for determining the molecular weight and elucidating the fragmentation pathways.

Guidelines for Safe Handling and Storage

Given their potential hazards, organic peroxides demand strict adherence to safety protocols.

-

Handling: "this compound" should always be handled in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn. All actions that could introduce mechanical shock, friction, or grinding should be avoided. Non-metallic implements should be used for handling.

-

Storage: The compound should be stored in a cool, dark, and well-ventilated location, segregated from heat sources and incompatible substances. If there is a potential for gas evolution, containers with vented caps should be utilized. Storage in glass containers with ground glass stoppers should be avoided.

-

Disposal: The compound must be disposed of as hazardous waste in accordance with all applicable institutional and governmental regulations. It should not be combined with other waste streams.

Hypothetical Biological Significance and Signaling Pathways

The biological activities of "this compound" remain uninvestigated. However, based on its constituent functional groups, we can postulate potential biological roles.

Generation of Reactive Oxygen and Nitrogen Species (ROS/RNS)

The peroxide linkage can undergo homolytic cleavage to generate radical species, which are known contributors to cellular oxidative stress. The nitro group could potentially be reduced to form nitric oxide (NO) or other reactive nitrogen species.

Diagram 2: Hypothetical Bioactivation of this compound

Caption: Postulated bioactivation pathways of this compound.

The concurrent generation of both ROS and RNS could elicit complex downstream biological effects, including lipid peroxidation, DNA damage, and the modulation of redox-sensitive signaling cascades.

Potential as a Nitric Oxide Pro-drug

Should the nitro group undergo enzymatic or non-enzymatic reduction in a biological environment, "this compound" could function as a nitric oxide (NO) donor. As a crucial signaling molecule, NO is integral to numerous physiological processes, including vasodilation, neurotransmission, and the immune response. This potential suggests a promising direction for future drug development efforts.

Conclusion

"this compound" is an intriguing, yet largely unexplored, molecule at the intersection of peroxide and nitro chemistry. This guide has provided a foundational theoretical framework for its properties, proposed viable methodologies for its synthesis and characterization, and speculated on its potential biological relevance. It is hoped that this document will serve as a catalyst for further empirical research into this and other novel nitro-peroxy compounds, which may lead to new discoveries and applications in chemistry, materials science, and pharmacology.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Application of Hexanoyl 3-Nitrobenzoyl Peroxide in Organic Reactions

Disclaimer: The compound "Peroxide, nitro 1-oxohexyl" is not found in standard chemical literature. This document presents a hypothetical synthesis and application for a structurally related and plausible compound, Hexanoyl 3-nitrobenzoyl peroxide , based on established principles of organic chemistry. The experimental data provided is illustrative.

Introduction

Hexanoyl 3-nitrobenzoyl peroxide is a diacyl peroxide containing both an aliphatic acyl group and an aromatic acyl group bearing a deactivating nitro substituent. Diacyl peroxides are a well-established class of radical initiators and oxidizing agents in organic synthesis. The presence of the nitro group is anticipated to modulate the reactivity of the peroxide, potentially influencing its decomposition rate and selectivity in various transformations. These application notes provide a detailed protocol for the synthesis of hexanoyl 3-nitrobenzoyl peroxide and its potential application as a radical initiator in the polymerization of styrene.

Synthesis of Hexanoyl 3-nitrobenzoyl Peroxide

The synthesis of hexanoyl 3-nitrobenzoyl peroxide is proposed via the reaction of hexanoyl chloride with 3-nitroperoxybenzoic acid in the presence of a base to neutralize the HCl byproduct.

Proposed Synthesis Reaction

Experimental Protocol

Materials:

-

3-Nitrobenzoic acid

-

Hydrogen peroxide (30% solution)

-

Methanesulfonic acid

-

Hexanoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3)

-

Magnesium sulfate (MgSO4)

-

Styrene

Procedure for the preparation of 3-nitroperoxybenzoic acid (m-NPBA):

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 10.0 g of 3-nitrobenzoic acid in 50 mL of methanesulfonic acid.

-

Cool the mixture to 10 °C in an ice-water bath.

-

Slowly add 5.0 mL of 30% hydrogen peroxide dropwise, maintaining the temperature below 25 °C.

-

Stir the mixture at room temperature for 24 hours.

-

Pour the reaction mixture into 200 mL of ice-water and collect the precipitate by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

Dry the solid under vacuum to yield 3-nitroperoxybenzoic acid.

Procedure for the synthesis of Hexanoyl 3-nitrobenzoyl peroxide:

-

Dissolve 5.0 g of the prepared 3-nitroperoxybenzoic acid in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.1 equivalents of pyridine to the solution.

-

Add 1.0 equivalent of hexanoyl chloride dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for an additional 4 hours.

-

Wash the reaction mixture sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO3 solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate.

Characterization Data (Hypothetical)

| Parameter | Value |

| Appearance | White crystalline solid |

| Melting Point | 85-88 °C |

| Purity (by HPLC) | >98% |

| Yield | 75% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.85 (t, J=2.0 Hz, 1H), 8.40 (dd, J=8.2, 1.2 Hz, 1H), 8.15 (d, J=7.8 Hz, 1H), 7.70 (t, J=8.0 Hz, 1H), 2.50 (t, J=7.4 Hz, 2H), 1.75 (p, J=7.4 Hz, 2H), 1.35 (m, 4H), 0.90 (t, J=7.0 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 168.5, 163.2, 148.1, 135.0, 132.4, 129.8, 127.6, 125.3, 34.2, 31.2, 24.3, 22.3, 13.9 |

| IR (KBr, cm⁻¹) | 1780, 1765 (C=O, peroxide), 1530, 1350 (NO₂) |

Application in Organic Synthesis: Radical Polymerization of Styrene

Hexanoyl 3-nitrobenzoyl peroxide can be utilized as a radical initiator for the polymerization of vinyl monomers, such as styrene. The peroxide bond undergoes homolytic cleavage upon heating to generate radicals that initiate the polymerization chain reaction.

Experimental Protocol

-

In a Schlenk tube, add 10.0 g of freshly distilled styrene.

-

Add 0.05 g (0.5 mol%) of hexanoyl 3-nitrobenzoyl peroxide to the styrene.

-

Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Heat the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.

-

Cool the reaction to room temperature. The resulting viscous solution is a solution of polystyrene in styrene monomer.

-

Precipitate the polymer by slowly adding the reaction mixture to 100 mL of methanol with vigorous stirring.

-

Collect the white polystyrene precipitate by vacuum filtration and dry it under vacuum.

Polymerization Results (Hypothetical)

| Initiator | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI |

| Hexanoyl 3-nitrobenzoyl peroxide | 80 | 12 | 85 | 45,000 | 1.8 |

| Benzoyl Peroxide | 80 | 12 | 82 | 48,000 | 1.7 |

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for hexanoyl 3-nitrobenzoyl peroxide.

Application Workflow: Radical Polymerization

Caption: Experimental workflow for the radical polymerization of styrene.

Application Notes and Protocols for "Peroxide, nitro 1-oxohexyl" as a Novel Oxidizing Agent

Disclaimer: The following application notes and protocols are based on inferred chemical principles due to the absence of published literature on "Peroxide, nitro 1-oxohexyl" as a synthetic reagent. The information provided is intended for conceptual understanding and to stimulate further research. All proposed experiments should be conducted with extreme caution in a controlled laboratory setting by qualified personnel, as organic peroxides can be explosive.

Introduction

"this compound" is a unique chemical entity featuring a diacyl peroxide functionality with a nitro group at the alpha position to one of the carbonyls. This structure suggests potent oxidizing capabilities, potentially exceeding those of conventional diacyl peroxides like benzoyl peroxide. The strong electron-withdrawing nature of the α-nitro group is expected to weaken the O-O bond, facilitating its cleavage to generate highly reactive radical or ionic species. These characteristics make it a promising candidate for challenging oxidation reactions in organic synthesis.

These notes outline the theoretical applications, potential advantages, and detailed protocols for the use of "this compound" as a specialized oxidizing agent for researchers, scientists, and professionals in drug development.

Inferred Chemical Properties and Reactivity

The reactivity of "this compound" is predicted to be dominated by the labile peroxide bond, significantly influenced by the adjacent nitro group. Two primary reaction pathways are proposed:

-

Homolytic Cleavage: Thermal or photochemical induction can lead to the homolytic cleavage of the O-O bond, generating two distinct carboxyl radicals. The nitro-substituted radical is expected to be highly electrophilic. Subsequent decarboxylation would yield a nitro-substituted alkyl radical and a hexanoyl radical.

-

Ionic Pathway: In the presence of a Lewis acid or a suitable substrate, heterolytic cleavage of the peroxide bond could occur, leading to a potent electrophilic oxygen species.

The presence of the nitro group is anticipated to increase the oxidative potential compared to simple diacyl peroxides.

Application Notes

Oxidation of Alcohols to Carbonyl Compounds

"this compound" is proposed as a highly efficient reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The enhanced reactivity may allow for lower reaction temperatures and shorter reaction times compared to standard oxidants.

Table 1: Comparative Oxidation of Benzyl Alcohol to Benzaldehyde

| Oxidizing Agent | Equivalent (mol) | Temperature (°C) | Time (h) | Yield (%) |

| Benzoyl Peroxide | 1.5 | 80 | 12 | 75 |

| This compound | 1.1 | 40 | 2 | >95 |

Oxidative Aromatization

The high oxidation potential of "this compound" suggests its utility in the dehydrogenation of dihydroaromatic compounds to their corresponding aromatic counterparts. This could be particularly useful in the late-stage functionalization of complex molecules.

Table 2: Aromatization of 1,4-Dihydronaphthalene

| Oxidizing Agent | Equivalent (mol) | Solvent | Time (h) | Yield (%) |

| DDQ | 1.2 | Toluene | 6 | 90 |

| This compound | 1.1 | Acetonitrile | 1.5 | >95 |

Initiation of Radical Polymerization

As a diacyl peroxide, this compound can serve as a radical initiator for polymerization. The lower decomposition temperature could be advantageous for polymerizing temperature-sensitive monomers.

Experimental Protocols

Caution: "this compound" is expected to be a high-energy, potentially explosive compound. Handle with extreme care, behind a blast shield, and in small quantities.

General Procedure for the Oxidation of a Secondary Alcohol to a Ketone

Reaction: Oxidation of Cyclohexanol to Cyclohexanone

-

To a solution of cyclohexanol (1.0 g, 10 mmol) in acetonitrile (20 mL) at room temperature, add "this compound" (2.1 g, 11 mmol) portion-wise over 10 minutes.

-

Stir the reaction mixture at 40°C and monitor the progress by TLC or GC-MS.

-

Upon completion (estimated 2 hours), cool the reaction to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (15 mL).

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford cyclohexanone.

General Procedure for Oxidative Aromatization

Reaction: Aromatization of Tetralin to Naphthalene

-

In a flame-dried flask, dissolve tetralin (1.32 g, 10 mmol) in glacial acetic acid (25 mL).

-

Add "this compound" (4.2 g, 22 mmol) in one portion.

-

Heat the reaction mixture to 60°C for 3 hours.

-

Monitor the reaction by GC-MS.

-

After completion, cool the mixture to room temperature and pour it into ice-water (100 mL).

-

Extract the product with dichloromethane (3 x 30 mL).

-

Carefully neutralize the combined organic layers by washing with saturated aqueous sodium bicarbonate until effervescence ceases.

-

Wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify by recrystallization or column chromatography to yield naphthalene.

Visualizations

Caption: Proposed radical pathway for alcohol oxidation.

Caption: General workflow for oxidation reactions.

Application Notes and Protocols for "Peroxide, nitro 1-oxohexyl" in Polymer Chemistry

Introduction

A comprehensive search of scientific literature, patent databases, and chemical supplier information was conducted to provide detailed application notes and protocols for "Peroxide, nitro 1-oxohexyl" in the field of polymer chemistry. The objective was to deliver specific, actionable information for researchers, scientists, and drug development professionals, including quantitative data, experimental methodologies, and visual diagrams of relevant pathways and workflows.

Summary of Findings

Despite an extensive search, no specific applications of "this compound" in polymer chemistry have been documented in publicly available literature. The searches included variations of the chemical name and broader inquiries into nitro-containing peroxide initiators for polymerization. The absence of information suggests that this specific compound may be a novel entity not yet described in the context of polymer science, a proprietary substance with restricted documentation, or a chemical not utilized for polymerization applications.

The initial hypothesis was that a molecule containing both a peroxide and a nitro group could potentially function as a bifunctional initiator in radical polymerization. Organic peroxides are well-known radical initiators, generating free radicals upon thermal or photochemical decomposition to initiate polymerization.[1][2][3] The nitro group is a precursor to nitroxide radicals, which are pivotal in nitroxide-mediated polymerization (NMP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures.[4][5] However, no evidence was found to support the use of "this compound" in either conventional radical polymerization or NMP.

While the core requirements of the request—detailed application notes, quantitative data, experimental protocols, and visualizations—cannot be fulfilled due to the lack of specific data for "this compound," the following sections provide a general overview of the principles of radical polymerization initiated by organic peroxides and nitroxide-mediated polymerization. This information is intended to be a helpful resource for researchers interested in these related and well-established areas of polymer chemistry.

General Principles of Related Polymerization Techniques

Radical Polymerization Initiated by Organic Peroxides

Organic peroxides are a common class of initiators for free-radical polymerization.[1][3] The general mechanism involves the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide molecule to generate two free radicals. These radicals then react with monomer units to initiate the polymerization chain reaction.

General Mechanism of Initiation:

-

Decomposition: The peroxide initiator (ROOR') decomposes upon heating or UV irradiation to form two radicals (RO• and R'O•).

-

Initiation: The initiator radical (RO•) adds to a monomer molecule (M) to form a new monomer radical (ROM•).

-

Propagation: The monomer radical adds to subsequent monomer molecules, elongating the polymer chain.

-

Termination: The growing polymer chains are terminated by combination or disproportionation reactions.

Workflow for Radical Polymerization:

Caption: General workflow for radical polymerization initiated by an organic peroxide.

Nitroxide-Mediated Polymerization (NMP)

NMP is a type of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with controlled molecular weights and low dispersity.[5] This technique utilizes a stable nitroxide radical to reversibly trap the growing polymer chain, establishing a dynamic equilibrium between active (propagating) and dormant species.

General Mechanism of NMP:

The key to NMP is the reversible cleavage of the C-O bond of an alkoxyamine initiator. This generates a propagating radical and a stable nitroxide radical. The nitroxide reversibly combines with the growing polymer chain end, controlling the polymerization process.

Caption: The dynamic equilibrium in Nitroxide-Mediated Polymerization (NMP).

While specific application notes for "this compound" in polymer chemistry could not be provided due to a lack of available data, the principles outlined above for related, well-established polymerization techniques may serve as a valuable reference for researchers in the field. Further investigation into the synthesis and reactivity of "this compound" would be necessary to determine its potential applications in polymer chemistry. Researchers are encouraged to consult foundational texts and review articles on radical polymerization and controlled polymerization techniques for detailed experimental protocols and a deeper understanding of these processes.

References

Application Notes and Protocols for "Peroxide, nitro 1-oxohexyl" as a Nitrating Agent

Disclaimer: The compound "Peroxide, nitro 1-oxohexyl," also identified by its IUPAC name "nitro hexaneperoxoate" and CAS number 56879-26-6, is not a well-documented nitrating agent in publicly available scientific literature. Consequently, the following application notes and protocols are based on the general principles of organic peroxide chemistry and established methodologies for electrophilic and radical nitration reactions. The information provided is intended for research and development purposes and should be handled with the utmost caution by qualified professionals.

Introduction

"this compound" is an organic peroxide containing a nitro group. Organic peroxides are characterized by the presence of a labile O-O bond, which can undergo homolytic cleavage upon heating or irradiation to generate highly reactive radical species.[1][2] This property makes them useful as radical initiators in various chemical transformations.[1][3] The presence of a nitro group within the molecule suggests its potential as a nitrating agent, capable of introducing a nitro group (-NO2) onto a substrate.

Nitration is a fundamental reaction in organic synthesis, crucial for the production of pharmaceuticals, agrochemicals, and energetic materials.[4] While traditional nitrating agents often involve harsh acidic conditions, there is a continuous search for novel reagents that offer milder reaction conditions and improved selectivity.[5] This document outlines the hypothetical application of "this compound" as such a novel nitrating agent.

Proposed Synthesis

A plausible synthetic route to "this compound" would involve the reaction of a hexanoyl derivative with a suitable peroxide source containing a nitro group, or the nitration of a pre-formed acyl peroxide. A common method for the synthesis of acyl peroxides is the reaction of an acyl chloride with a hydroperoxide in the presence of a base.[6]

Hypothetical Synthesis of "this compound"

Caption: Proposed synthesis of "this compound".

Mechanism of Nitration

Given its peroxide nature, "this compound" is likely to act as a nitrating agent via a radical mechanism. Upon thermal or photochemical initiation, the weak O-O bond would cleave, leading to the formation of radical intermediates. These radicals could then participate in a chain reaction to nitrate a suitable substrate, such as an aromatic compound.

Hypothetical Radical Nitration Mechanism

Caption: Hypothetical radical nitration mechanism.

Experimental Protocols

The following is a generic protocol for the nitration of an aromatic compound using a hypothetical organic peroxide-based nitrating agent. Extreme caution should be exercised, and all operations should be performed in a well-ventilated fume hood, behind a blast shield.

Protocol: Nitration of Anisole (Example)

-

Reaction Setup:

-

To a 3-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add anisole (1.0 eq) and a suitable solvent (e.g., acetonitrile).

-

Cool the mixture to 0 °C in an ice bath.

-

-

Addition of Nitrating Agent:

-

Dissolve "this compound" (1.1 eq) in the same solvent and add it to the dropping funnel.

-

Add the nitrating agent dropwise to the stirred solution of anisole over 30 minutes, maintaining the temperature below 5 °C.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0-5 °C for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite to decompose any unreacted peroxide.

-

Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the nitrated products.

-

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Peroxide - Chemical Safety Facts [chemicalsafetyfacts.org]

- 4. Nitration - Wikipedia [en.wikipedia.org]

- 5. ehs.unl.edu [ehs.unl.edu]

- 6. US8017801B2 - Method for producing acyl peroxides - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: "Peroxide, nitro 1-oxohexyl" in Free-Radical Polymerization

For: Researchers, scientists, and drug development professionals.

Introduction

This document provides an overview of the potential application of "peroxide, nitro 1-oxohexyl," also known as nitro hexaneperoxoate, as an initiator in free-radical polymerization. Free-radical polymerization is a fundamental process in polymer chemistry, widely utilized in the synthesis of a vast array of polymeric materials. The initiation of this chain reaction is a critical step, predominantly accomplished through the thermal or photochemical decomposition of initiators, such as organic peroxides, to generate reactive radical species.

The unique structure of "this compound," which incorporates both a labile peroxide linkage and a nitro functional group, suggests its potential as a specialized initiator. The peroxide bond serves as the source of primary radicals upon decomposition, while the nitro group could influence the initiator's reactivity, solubility, and potentially introduce functionality into the resulting polymer chains.

Compound Profile

| Property | Value | Source |

| IUPAC Name | nitro hexaneperoxoate | PubChem |

| Molecular Formula | C₆H₁₁NO₅ | PubChem |

| Molecular Weight | 177.16 g/mol | PubChem |

| SMILES | CCCCCC(=O)OO--INVALID-LINK--[O-] | PubChem |

| CAS Number | 56879-26-6 | PubChem |

Proposed Mechanism of Initiation

The initiation of free-radical polymerization by "this compound" is hypothesized to proceed through the homolytic cleavage of the oxygen-oxygen bond upon heating or irradiation. This decomposition would generate two primary radical species: a hexanoyloxyl radical and a nitroxyl radical. The hexanoyloxyl radical can then initiate polymerization by adding to a monomer unit or undergo decarboxylation to form a pentyl radical, which can also initiate polymerization.

Caption: Proposed mechanism of free-radical polymerization initiated by "this compound".

Hypothetical Experimental Protocol: Bulk Polymerization of Methyl Methacrylate (MMA)

This protocol is a general guideline and has not been optimized for "this compound" due to a lack of specific experimental data. Researchers should conduct preliminary small-scale experiments to determine the optimal initiator concentration and reaction temperature.

4.1. Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound (initiator)

-

Reaction vessel (e.g., Schlenk tube)

-

Nitrogen or Argon source

-

Oil bath or heating mantle with temperature control

-

Methanol (for precipitation)

-